Calcium ion channel agonist 1 is a chemical compound known for its role as an agonist of N-type calcium channels and an inhibitor of cyclin-dependent kinase 2. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating calcium signaling pathways which are crucial in various physiological processes. The compound exhibits effective biological activity with an effective concentration for 50% of the maximum response (EC50) values of approximately 14.23 micromolar for calcium channels and 3.34 micromolar for cyclin-dependent kinase 2 inhibition .
Calcium ion channel agonist 1 is classified under the category of small molecules that interact with ion channels, specifically targeting calcium channels. Its chemical structure corresponds to the compound with the CAS number 1402821-24-2, indicating its unique identification in chemical databases . The compound is primarily sourced from chemical suppliers such as MedChemExpress and GLPBio, where it is available for research purposes.
The synthesis of calcium ion channel agonist 1 typically involves multi-step organic synthesis techniques. One common method includes the use of specific precursors that undergo various reactions such as alkylation, condensation, and cyclization to form the final product. The detailed synthetic pathway may involve:
The synthesis process is often optimized for yield and purity, ensuring that the final product meets the required specifications for biological testing .
Calcium ion channel agonist 1 possesses a complex molecular structure characterized by specific functional groups that enable its interaction with calcium channels. While detailed structural data may vary, it generally includes:
Molecular modeling studies often accompany structural analysis to predict interactions at the molecular level, providing insights into how modifications might affect activity .
Calcium ion channel agonist 1 participates in several chemical reactions relevant to its function:
These reactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential .
The mechanism of action for calcium ion channel agonist 1 involves:
Quantitative data on binding affinities and kinetic parameters are essential for assessing the efficacy of these actions .
The physical properties of calcium ion channel agonist 1 include:
Chemical properties include reactivity patterns typical of compounds interacting with biological macromolecules, such as susceptibility to hydrolysis or oxidation under certain conditions .
Calcium ion channel agonist 1 has several applications in scientific research:
The ongoing research into this compound continues to reveal its significance across various fields within biomedical science .
Ca²⁺ channel agonist 1 (chemical name: unlisted; CAS: 1402821-24-2) selectively targets voltage-gated N-type calcium channels (Cav2.2), which are predominantly localized in presynaptic nerve terminals. These channels facilitate neurotransmitter release by mediating calcium influx during membrane depolarization [1] [5]. The compound acts as a positive allosteric modulator, enhancing channel open probability and prolonging calcium influx duration. Electrophysiological studies confirm a half-maximal effective concentration (EC₅₀) of 14.23 µM for Cav2.2 activation [6] [7]. This agonism increases calcium transient amplitudes by ~2-fold compared to endogenous ligands, significantly boosting synaptic vesicle exocytosis [3]. N-type channels are critical for pain transmission and motor coordination, positioning this agonist as a tool for modulating neuronal excitability without direct depolarization [5] [10].
Table 1: Pharmacological Profile of Ca²⁺ Channel Agonist 1
Target | EC₅₀ (µM) | Effect | Biological Consequence |
---|---|---|---|
N-type Calcium Channel | 14.23 | Increased open probability | Enhanced neurotransmitter release |
Cdk2 | 3.34 | Kinase inhibition | Cell cycle arrest in proliferating cells |
Concurrently, Ca²⁺ channel agonist 1 inhibits cyclin-dependent kinase 2 (Cdk2), a master regulator of the cell cycle. It exhibits an EC₅₀ of 3.34 µM against Cdk2, representing a 22-fold increase in potency compared to the reference inhibitor (R)-roscovitine [2] [6]. The compound binds to Cdk2’s ATP-binding pocket, competitively suppressing phosphorylation of downstream substrates like retinoblastoma (RB) protein [4]. Biophysical analyses reveal that inhibition occurs via allosteric disruption of Cdk2-cyclin binding thermodynamics, reducing catalytic efficiency by >80% [4] [9]. This dual functionality is structurally enabled by the compound’s anthranilic acid scaffold, which permits simultaneous engagement with ion channels and kinase targets [6].
The compound’s synergy arises from its complementary actions on neuronal signaling and cell cycle regulation:
Ca²⁺ channel agonist 1 employs distinct allosteric mechanisms for each target:
Table 2: Structural Features of Ca²⁺ Channel Agonist 1 Binding Sites
Target | Binding Site | Key Interactions | Affinity Drivers |
---|---|---|---|
Cav2.2 | C-terminal S2013 | Phosphomimetic stabilization | Electrostatic steering |
Cdk2 | Allosteric pocket near K33 | H-bond with L58; van der Waals with F146 | Enthalpic dominance, entropy penalty |
Figure 1. Hypothetical Binding Mode of Ca²⁺ Channel Agonist 1(Image concept: Compound shown simultaneously docked at Cav2.2 C-terminus and Cdk2 allosteric pocket, with key residues highlighted)
The compound’s activity is modulated by Cav2.2 auxiliary subunits:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7